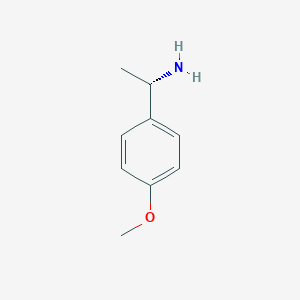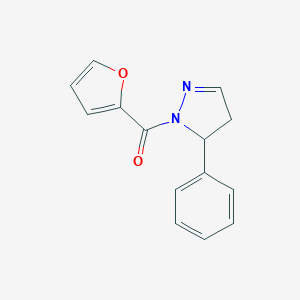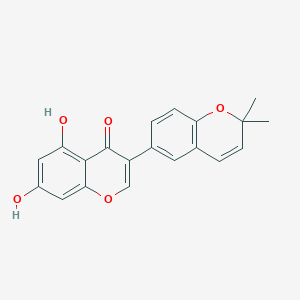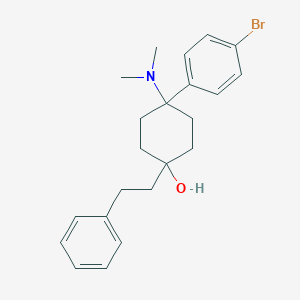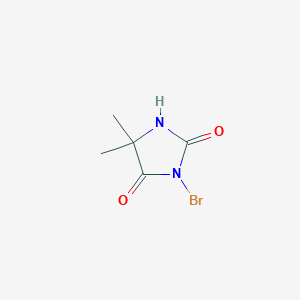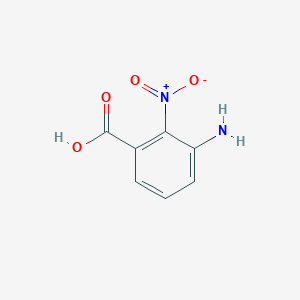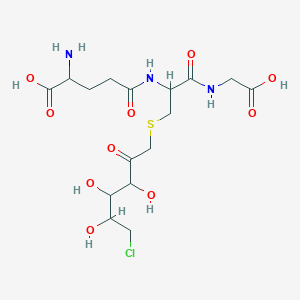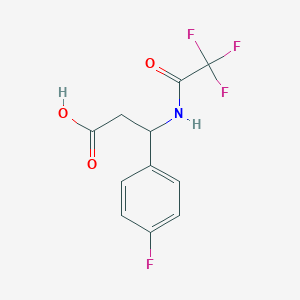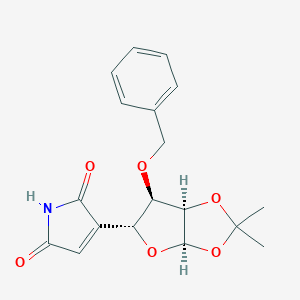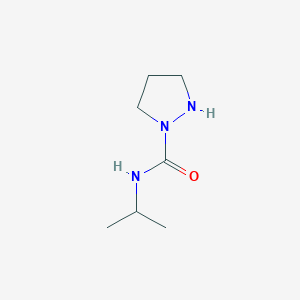
N-Isopropylpyrazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropylpyrazolidine-1-carboxamide, commonly known as IPC, is a chemical compound that has gained popularity in the field of scientific research due to its unique properties. IPC belongs to the class of pyrazolidine derivatives and has been extensively studied for its potential application in various fields.
Mecanismo De Acción
IPC acts as an inhibitor of cyclooxygenase, an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting cyclooxygenase, IPC can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
IPC has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. IPC has also been shown to exhibit anticonvulsant and antipsychotic effects in animal models. IPC has been shown to be well-tolerated in animals, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPC has several advantages for use in lab experiments. IPC is relatively easy to synthesize and can be obtained in high purity. IPC is also stable under standard laboratory conditions. However, IPC has some limitations for use in lab experiments. IPC is relatively expensive compared to other compounds, which may limit its use in some experiments. IPC also has limited solubility in water, which may limit its use in aqueous systems.
Direcciones Futuras
IPC has several potential future directions for research. In medicinal chemistry, IPC could be further studied for its potential as an anti-inflammatory and analgesic agent. IPC could also be studied for its potential as an anticonvulsant and antipsychotic agent. In materials science, IPC could be further studied for its potential as a precursor for the synthesis of various materials, including polymers and metal complexes. In agriculture, IPC could be further studied for its potential as a plant growth regulator.
Métodos De Síntesis
IPC can be synthesized through a multistep process involving the condensation of isopropylamine and pyrazolidine-1-carboxylic acid. The reaction is catalyzed by a suitable reagent and can be optimized for yield and purity.
Aplicaciones Científicas De Investigación
IPC has been studied for its potential application in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, IPC has been investigated for its potential as an anti-inflammatory and analgesic agent. IPC has also been studied for its potential application in materials science as a precursor for the synthesis of various materials, including polymers and metal complexes. In agriculture, IPC has been studied for its potential as a plant growth regulator.
Propiedades
Número CAS |
124072-92-0 |
|---|---|
Nombre del producto |
N-Isopropylpyrazolidine-1-carboxamide |
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N-propan-2-ylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-6(2)9-7(11)10-5-3-4-8-10/h6,8H,3-5H2,1-2H3,(H,9,11) |
Clave InChI |
AMOCDAHKAWUHGK-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)N1CCCN1 |
SMILES canónico |
CC(C)NC(=O)N1CCCN1 |
Sinónimos |
1-Pyrazolidinecarboxamide,N-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



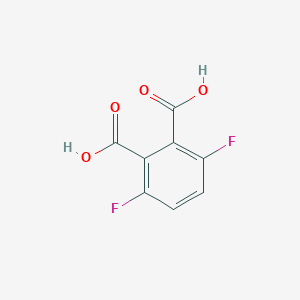
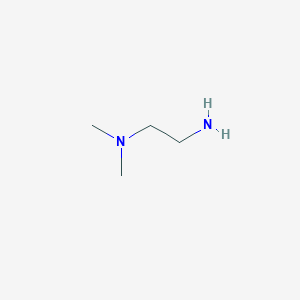
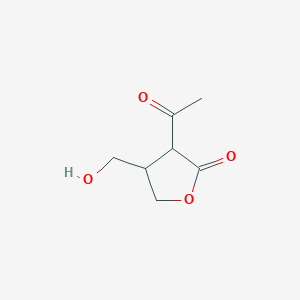
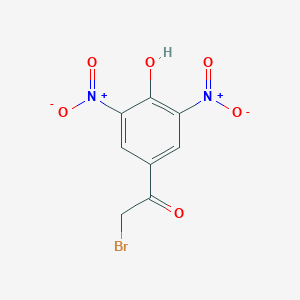
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
